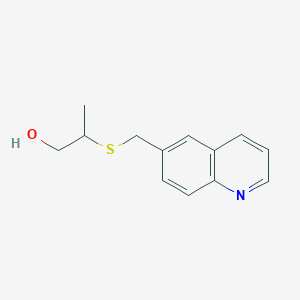
2-(5-Bromopyridin-3-yl)sulfonyloxazinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Bromopyridin-3-yl)sulfonyloxazinane, also known as BPOX, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. BPOX is a heterocyclic compound that contains a pyridine ring and an oxazinane ring, both of which have been found to exhibit unique pharmacological properties.
Mecanismo De Acción
The mechanism of action of 2-(5-Bromopyridin-3-yl)sulfonyloxazinane is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and inflammation. 2-(5-Bromopyridin-3-yl)sulfonyloxazinane has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammatory responses. By inhibiting PDE4, 2-(5-Bromopyridin-3-yl)sulfonyloxazinane may reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. 2-(5-Bromopyridin-3-yl)sulfonyloxazinane has also been found to inhibit the activity of the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects
2-(5-Bromopyridin-3-yl)sulfonyloxazinane has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as tumor necrosis factor alpha (TNF-α) and interleukin-6 (IL-6), which are involved in the pathogenesis of inflammatory diseases. 2-(5-Bromopyridin-3-yl)sulfonyloxazinane has also been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, 2-(5-Bromopyridin-3-yl)sulfonyloxazinane has been shown to reduce the production of reactive oxygen species (ROS), which are involved in the pathogenesis of various diseases, including cancer and neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(5-Bromopyridin-3-yl)sulfonyloxazinane is its potent pharmacological activity, which makes it a potential candidate for the development of new drugs for the treatment of various diseases. Additionally, 2-(5-Bromopyridin-3-yl)sulfonyloxazinane is relatively easy to synthesize, making it readily available for use in laboratory experiments. However, one of the limitations of 2-(5-Bromopyridin-3-yl)sulfonyloxazinane is its low solubility in water, which may limit its bioavailability in vivo.
Direcciones Futuras
There are several future directions for the research on 2-(5-Bromopyridin-3-yl)sulfonyloxazinane. One potential direction is the development of new drugs based on the structure of 2-(5-Bromopyridin-3-yl)sulfonyloxazinane for the treatment of inflammatory diseases and cancer. Another potential direction is the investigation of the mechanism of action of 2-(5-Bromopyridin-3-yl)sulfonyloxazinane, which may lead to the discovery of new signaling pathways and targets for drug development. Additionally, the development of new synthetic methods for 2-(5-Bromopyridin-3-yl)sulfonyloxazinane may improve its yield and bioavailability in vivo.
Métodos De Síntesis
The synthesis of 2-(5-Bromopyridin-3-yl)sulfonyloxazinane involves a multi-step process that begins with the reaction of 5-bromopyridine-3-carbaldehyde with 2-aminoethanol to form 2-(5-bromopyridin-3-yl)oxazolidin-2-one. This intermediate compound is then reacted with p-toluenesulfonyl chloride to form the final product, 2-(5-bromopyridin-3-yl)sulfonyloxazinane. The overall yield of this reaction is approximately 40%.
Aplicaciones Científicas De Investigación
2-(5-Bromopyridin-3-yl)sulfonyloxazinane has been found to exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2-(5-Bromopyridin-3-yl)sulfonyloxazinane has also been found to possess potent anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, 2-(5-Bromopyridin-3-yl)sulfonyloxazinane has been shown to exhibit antiviral activity against the hepatitis C virus.
Propiedades
IUPAC Name |
2-(5-bromopyridin-3-yl)sulfonyloxazinane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O3S/c10-8-5-9(7-11-6-8)16(13,14)12-3-1-2-4-15-12/h5-7H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVIBYNIHMKJEII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCON(C1)S(=O)(=O)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1-methoxycyclobutyl)methyl]azepane-1-carboxamide](/img/structure/B6630860.png)
![1-[[4-(Hydroxymethyl)phenyl]methyl]-3-methylimidazol-2-one](/img/structure/B6630861.png)


![4-amino-N-[[1-(2-methoxyethyl)cyclopropyl]methyl]benzamide](/img/structure/B6630884.png)
![4-[(Cyclopropylamino)methyl]-2-methylbenzonitrile](/img/structure/B6630888.png)
![2-[(2-Chloro-4-cyanophenyl)sulfonyl-(2-methylpropyl)amino]acetic acid](/img/structure/B6630894.png)

![2-[(6-amino-5-chloropyrimidin-4-yl)-methylamino]-N-cyclopropylacetamide](/img/structure/B6630908.png)




![[2-Fluoro-5-(trifluoromethyl)phenyl]-(oxazinan-2-yl)methanone](/img/structure/B6630954.png)